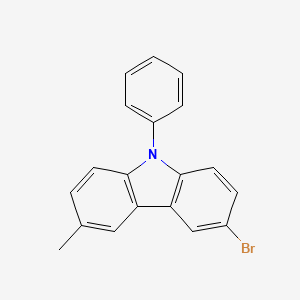

9H-Carbazole, 3-bromo-6-methyl-9-phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9H-Carbazole, 3-bromo-6-methyl-9-phenyl-: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for bromination is the reaction of 9H-carbazole with N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) at room temperature . The methyl and phenyl groups can be introduced through subsequent alkylation and arylation reactions using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.

Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Employed in coupling reactions like Suzuki or Heck coupling.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce extended aromatic systems.

Applications De Recherche Scientifique

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- is in OLED technology. The compound serves as an effective dopant or host material due to its high triplet energy and bipolar characteristics. For instance:

- Bipolar Host Material : The compound can be utilized in the synthesis of bipolar host materials like PBCz-PO, which has demonstrated significant efficiency in OLED devices with maximum current efficiencies reaching up to 31.5 cd/A and external quantum efficiencies (EQE) of 13.4% .

| Property | Value |

|---|---|

| Maximum Current Efficiency | 31.5 cd/A |

| Maximum Power Efficiency | 31.0 lm/W |

| Maximum EQE | 13.4% |

Organic Photovoltaics (OPVs)

In addition to OLEDs, this compound is also investigated for its role as a hole transport material in organic photovoltaics. Research indicates that substituents such as bromo and phenyl at specific positions on the carbazole structure can enhance charge transport properties, making it suitable for use in OPV devices .

Medicinal Chemistry Applications

Antiviral Agents

Recent studies have highlighted the potential of carbazole derivatives, including 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-, as antiviral agents. These compounds have shown activity against various viral strains, including those resistant to conventional therapies:

- Mechanism of Action : The antiviral activity is attributed to their ability to inhibit key viral enzymes, thus disrupting the viral replication cycle .

| Compound Name | Activity Against | IC50 (µM) |

|---|---|---|

| CA-1 | HCMV | 0.48 |

| CA-4 | HCMV | 0.79 |

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis and Characterization : A study detailed the synthesis of various aryl-functionalized carbazole derivatives through Friedel-Crafts acylation and Ullmann coupling reactions, demonstrating the versatility of carbazole as a building block for complex organic structures .

- Photophysical Properties : Research on the photophysical properties revealed that modifications to the electronic environment significantly affect the radiative decay efficiencies of carbazole-based compounds .

Mécanisme D'action

The mechanism of action of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- involves its interaction with molecular targets such as the aryl hydrocarbon receptor. Upon binding to this receptor, the compound can modulate various signaling pathways, leading to changes in gene expression and cellular responses. The bromine, methyl, and phenyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

3-Bromo-9H-carbazole: A simpler derivative with only a bromine atom at the 3-position.

3,6-Dibromo-9H-carbazole: Contains two bromine atoms at the 3 and 6 positions.

9-Phenyl-9H-carbazole: Lacks the bromine and methyl groups but has a phenyl group at the 9-position.

Uniqueness: 9H-Carbazole, 3-bromo-6-methyl-9-phenyl- is unique due to the combination of bromine, methyl, and phenyl groups, which enhance its chemical reactivity and potential applications. The presence of these substituents allows for a broader range of chemical modifications and functionalizations, making it a versatile compound in various research and industrial applications.

Activité Biologique

9H-Carbazole, 3-bromo-6-methyl-9-phenyl (CAS Number: 246.1 g/mol) is a derivative of carbazole, characterized by the presence of a bromine atom at the 3-position, a methyl group at the 6-position, and a phenyl group at the 9-position. This compound is notable for its potential applications in medicinal chemistry and organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics. Despite its promising structural features, research on its biological activity remains limited.

Chemical Structure and Properties

The molecular formula of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl is C₁₂H₈BrN. The unique arrangement of functional groups in this compound enhances its reactivity and stability, making it an interesting candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈BrN |

| Molecular Weight | 246.1 g/mol |

| Structural Characteristics | Bromine at C3, Methyl at C6, Phenyl at C9 |

Biological Activity Overview

Research indicates that carbazole derivatives exhibit a range of biological activities, including anti-cancer , antimicrobial , and antiviral properties. The specific biological activities of 9H-Carbazole, 3-bromo-6-methyl-9-phenyl have not been extensively documented; however, insights can be drawn from studies on related compounds.

Anti-Cancer Activity

Carbazole derivatives have been explored for their anti-cancer properties. For instance, a review covering literature from 2012 to 2018 highlighted that certain carbazole derivatives demonstrated significant cytotoxicity against various cancer cell lines:

- Calu1 (Lung carcinoma) : Notably, some derivatives showed IC50 values as low as 2.5 nM against this cell line .

- A549 (Lung carcinoma) : Other studies reported varying degrees of activity against this line, emphasizing the potential of carbazole-based compounds in cancer therapy .

Antimicrobial Properties

Recent studies have also focused on the antimicrobial effects of carbazole derivatives. Compounds similar to 9H-Carbazole, 3-bromo-6-methyl-9-phenyl have shown activity against both bacterial and fungal strains:

- One study reported that certain carbazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL against various bacterial strains .

Antiviral Activity

Carbazole derivatives have been investigated for their antiviral properties as well. For example, some derivatives displayed effective inhibition against hepatitis C virus (HCV), with EC50 values reported as low as 0.031 µM .

The mechanisms through which carbazole derivatives exert their biological effects are varied and depend on their structural characteristics:

- Cytotoxicity : Many carbazole derivatives induce apoptosis in cancer cells through various pathways, including DNA synthesis inhibition.

- Antimicrobial Mechanisms : Some compounds increase membrane permeability or inhibit key enzymatic processes in bacteria.

- Antiviral Mechanisms : Modifications at specific positions on the carbazole ring can enhance lipophilicity and improve antiviral activity.

Case Studies

Several case studies have highlighted the biological potential of carbazole derivatives:

- Study on Tetrahydrocarbazoles : A study synthesized tetrahydrocarbazoles and tested them against multiple cancer cell lines, revealing significant cytotoxic effects .

- Antiviral Studies : Research on N-substituted carbazoles indicated promising antiviral activity against HCV with high selectivity indices .

Propriétés

IUPAC Name |

3-bromo-6-methyl-9-phenylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c1-13-7-9-18-16(11-13)17-12-14(20)8-10-19(17)21(18)15-5-3-2-4-6-15/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWWTQHGHBOMPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.